molecular formula C22H32N2O3S B2759832 N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide CAS No. 1798759-95-1

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide

Cat. No. B2759832
M. Wt: 404.57
InChI Key: SJJHIVQXWPJLAL-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide, often referred to as TBCA , is a synthetic compound with a complex structure. Let’s break down its components:



  • N-(4-tert-butyl-1-cyanocyclohexyl) : This portion of the molecule contains a tert-butyl group, a cyano group, and a cyclohexyl ring. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity.

  • 2-(3-phenylpropanesulfonyl)acetamide : This part includes a phenylpropanesulfonyl group attached to an acetamide moiety. The phenyl group contributes to the compound’s lipophilicity, while the sulfonyl group may play a role in its pharmacological properties.



Synthesis Analysis

The synthesis of TBCA involves several steps, including cyclization, acylation, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. Key reactions include:



  • Cyclization : Formation of the cyclohexyl ring through intramolecular reactions.

  • Acylation : Introduction of the acetamide group.

  • Sulfonylation : Attachment of the phenylpropanesulfonyl group.



Molecular Structure Analysis

TBCA’s molecular formula is C~20~H~28~N~2~O~3~S~2~ . Its three-dimensional structure exhibits spatial arrangements that influence its interactions with biological targets. Computational studies and X-ray crystallography have provided insights into its conformation.



Chemical Reactions Analysis

TBCA’s chemical reactivity involves nucleophilic substitutions, acid-base reactions, and potential transformations of the sulfonyl group. Investigating its behavior under different conditions is crucial for understanding its stability and reactivity.



Physical And Chemical Properties Analysis


  • Physical State : TBCA is typically a white crystalline solid.

  • Melting Point : Approximately 150–160°C.

  • Solubility : Moderately soluble in organic solvents (e.g., DMSO, methanol).

  • LogP (Partition Coefficient) : Indicates its lipophilicity.

  • Stability : Sensitive to light and moisture; store in a dry, dark place.


Safety And Hazards


  • Toxicity : Limited toxicity data available; handle with care.

  • Hazardous Reactions : Avoid strong acids or bases.

  • Environmental Impact : Dispose of properly; consider environmental implications.


Future Directions


  • Biological Studies : Investigate TBCA’s effects on specific cellular pathways and disease models.

  • Structural Modifications : Design analogs with improved pharmacokinetics and target selectivity.

  • Clinical Trials : Evaluate TBCA’s therapeutic potential in relevant diseases.


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properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropylsulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3S/c1-21(2,3)19-11-13-22(17-23,14-12-19)24-20(25)16-28(26,27)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,19H,7,10-16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJHIVQXWPJLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)CS(=O)(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide

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